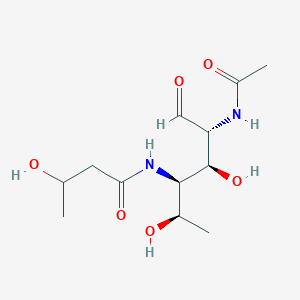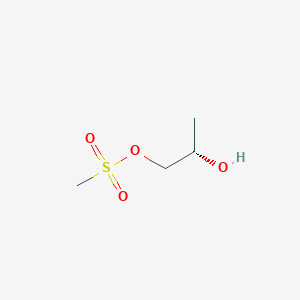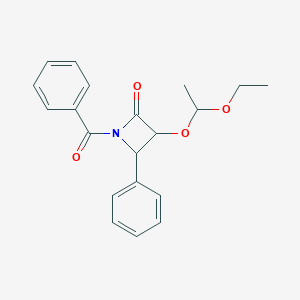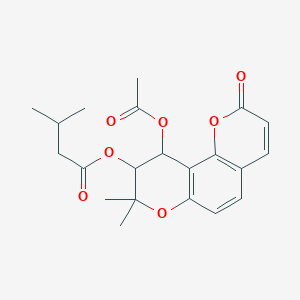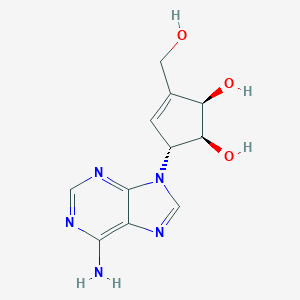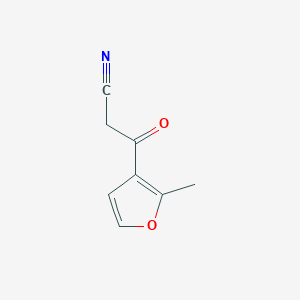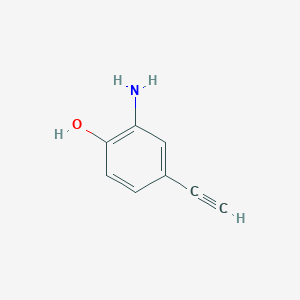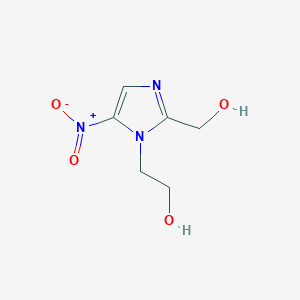
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
Descripción general
Descripción
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (HENI) is a synthetic compound that has become increasingly popular in the scientific community due to its diverse range of applications. HENI has been used in a variety of laboratory experiments, including biochemical studies, drug development, and biophysical studies. HENI has a unique structure, which allows it to interact with a wide variety of molecules, making it an important tool for scientists.
Aplicaciones Científicas De Investigación
Hydrogel Synthesis
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole: is a monomer that can be polymerized to form hydrogels. Hydrogels are three-dimensional networks of hydrophilic polymers that can retain a significant amount of water while maintaining their structure . These materials are synthesized through various methods, including free radical polymerization, and can be used in:
Mecanismo De Acción
Target of Action
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, commonly known as metronidazole, primarily targets anaerobic bacteria and protozoa. The compound is selectively toxic to anaerobic organisms due to their ability to reduce the nitro group of metronidazole, which is a crucial step in its activation .
Mode of Action
Metronidazole enters the microbial cell by passive diffusion. Once inside, it undergoes reduction of its nitro group by ferredoxin or other redox proteins found in anaerobic organisms. This reduction process converts metronidazole into its active form, which then interacts with microbial DNA. The active form of metronidazole causes strand breakage and destabilization of the DNA helix, leading to inhibition of nucleic acid synthesis and ultimately cell death .
Biochemical Pathways
The reduction of metronidazole’s nitro group is a key biochemical pathway affected by this compound. This process is facilitated by the electron transport proteins in anaerobic bacteria and protozoa. The resulting nitroso and hydroxylamine derivatives of metronidazole are highly reactive and form covalent bonds with DNA, disrupting its structure and function. This disruption inhibits DNA replication and transcription, leading to cell death .
Pharmacokinetics
Metronidazole is well absorbed after oral administration, with bioavailability approaching 100%. It is widely distributed in body tissues and fluids, including the central nervous system. Metronidazole undergoes hepatic metabolism primarily through oxidation and glucuronidation. The metabolites are excreted in urine. The half-life of metronidazole is approximately 8 hours, and its pharmacokinetics can be influenced by liver function .
Result of Action
At the molecular level, metronidazole’s action results in the formation of DNA adducts and strand breaks, leading to the inhibition of DNA synthesis and cell death. At the cellular level, this results in the elimination of anaerobic bacteria and protozoa, making metronidazole effective in treating infections caused by these organisms .
Action Environment
The efficacy and stability of metronidazole can be influenced by environmental factors such as pH and the presence of oxygen. Metronidazole is most effective in anaerobic conditions where its reduction can occur. In aerobic environments, the presence of oxygen can inhibit the reduction process, reducing the drug’s efficacy. Additionally, the stability of metronidazole can be affected by light and heat, necessitating proper storage conditions to maintain its effectiveness .
Propiedades
IUPAC Name |
2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHPOYAOLCAMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197426 | |
| Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
CAS RN |
4812-40-2 | |
| Record name | Hydroxymetronidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4812-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-HYDROXYETHYL)-2-(HYDROXYMETHYL)-5-NITROIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RUI9488IL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the pharmacological significance of 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole?
A: 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole is a major oxidative metabolite of metronidazole, an antibiotic primarily active against anaerobic bacteria and certain parasites. While less potent than the parent drug, this metabolite exhibits notable antimicrobial activity against certain organisms like Gardnerella vaginalis. [, , , ] This suggests it may contribute to the overall therapeutic effect of metronidazole. [, ]
Q2: How is 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole metabolized and excreted?
A: Research indicates that 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, when administered to mice, is further metabolized into compounds also found in the urine of metronidazole-treated subjects. [] This suggests a metabolic pathway shared with the parent drug. Furthermore, renal function significantly influences its elimination half-life and accumulation. [] Specifically, its half-life increases with decreasing renal function, becoming particularly relevant in patients with severe or total renal failure. []
Q3: What analytical techniques are employed for the detection and quantification of 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole?
A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV detection [, ] and tandem mass spectrometry (MS/MS) [, ], are frequently employed to quantify 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole in biological samples. These techniques offer the sensitivity and specificity required for pharmacokinetic studies and residue monitoring in food products. [, , , ]
Q4: What challenges arise when analyzing 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole in complex matrices like food?
A: Analyzing 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole in complex matrices like food necessitates efficient extraction and purification methods to remove interfering compounds. [, ] Researchers utilize techniques like liquid-liquid extraction followed by solid-phase extraction to isolate the metabolite, ensuring accurate quantification. [, ] Validated analytical methods, adhering to guidelines like Commission Decision 2002/657/EC, are crucial to guarantee the reliability and accuracy of the analytical data. []
Q5: How does the structure of 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole relate to its coordination chemistry?
A: 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, a substituted 5-nitroimidazole, can act as a ligand in platinum(II) complexes. [] X-ray crystallography confirmed the cis configuration of the complex formed with this ligand and platinum(II) chloride. [] This highlights the impact of the ligand's structure on the resulting complex's geometry.
Q6: What insights do we have into the placental transfer of 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole?
A: Research on metronidazole administration during cesarean sections revealed that 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole crosses the placental barrier, although at lower concentrations in the umbilical cord compared to maternal blood. [] This finding underscores the importance of considering potential fetal exposure when administering metronidazole during pregnancy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



